Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Catalog No.
S776472
CAS No.
94695-50-8
M.F
C11H8F4O3
M. Wt
264.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoat...

CAS Number

94695-50-8

Product Name

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

IUPAC Name

ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate

Molecular Formula

C11H8F4O3

Molecular Weight

264.17 g/mol

InChI

InChI=1S/C11H8F4O3/c1-2-18-8(17)4-7(16)5-3-6(12)10(14)11(15)9(5)13/h3H,2,4H2,1H3

InChI Key

KWDVJYLIAJHEOW-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F

Synonyms

2,3,4,5-tetrafluoro-β-oxobenzenepropanoic Acid Ethyl Ester; Ethyl 2,3,4,5-Tetrafluoro-β-oxobenzenepropanoate; Ethyl 2,3,4,5-tetrafluoro-β-oxobenzenepropionate; Ethyl 2,3,4,5-Tetrafluorobenzoylacetate; Ethyl 2-(2,3,4,5-Tetrafluorobenzoyl)acetate; Ethy

Canonical SMILES

CCOC(=O)CC(=O)C1=CC(=C(C(=C1F)F)F)F

Medicinal Chemistry

  • Intermediate for drug synthesis

    This compound serves as a valuable building block for synthesizing various drugs, particularly antifungal agents and anti-inflammatory drugs. Its presence of a reactive carbonyl group (C=O) and an aromatic ring with fluorine substitution allows for further chemical modifications to create diverse therapeutic agents [, ].

  • Drug discovery studies

    Researchers utilize Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate in drug discovery studies to explore its potential biological activities and identify novel drug candidates. Its specific interactions with biological targets are being investigated for potential therapeutic applications [].

Materials Science

  • Organic synthesis studies: This compound finds use in organic synthesis studies due to its functional groups and reactivity. Researchers explore its potential for creating new materials with desired properties, such as specific functionalities or tailored reactivity profiles [].

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate is a synthetic organic compound characterized by its unique structure, which includes a tetrafluorophenyl group attached to a propanoate backbone. Its chemical formula is C₁₁H₈F₄O₃, and it has a molecular weight of approximately 264.17 g/mol. The compound is identified by the CAS number 94695-50-8 and is known for its potential applications in various fields, including pharmaceuticals and materials science .

Typical of esters and ketones. Some notable reactions include:

  • Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding acid and alcohol.
  • Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form more complex structures.

These reactions highlight its versatility as a building block in organic synthesis .

The synthesis of ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate typically involves:

  • Friedel-Crafts Acylation: This method uses a tetrafluorophenol derivative and an acylating agent to introduce the acyl group onto the aromatic ring.
  • Esterification: The resulting acid can then be esterified with ethanol to form ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate.

Alternative methods may include multi-step synthesis involving intermediate compounds that facilitate the introduction of the tetrafluorophenyl group .

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate has potential applications in:

  • Pharmaceuticals: As a precursor or intermediate in the synthesis of bioactive compounds.
  • Agricultural Chemicals: Its properties may lend themselves to use in agrochemicals or pesticides.
  • Material Science: It can be utilized in the development of fluorinated materials with enhanced properties .

Ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate shares structural similarities with several related compounds. Below is a comparison highlighting its uniqueness:

Compound NameCAS NumberSimilarityUnique Features
Ethyl 2,4,5-trifluorobenzoylacetate98349-24-70.95Contains fewer fluorine atoms
Methyl 3-oxo-4-(2,4,5-trifluorophenyl)butanoate769195-26-80.86Different alkyl chain
Ethyl 3-(3-fluorophenyl)-3-oxopropanoate33166-77-70.84Different substitution pattern
Ethyl 3-(4-fluorophenyl)-3-oxopropanoate1999-00-40.83Variation in fluorine position
Ethyl 3-(2-fluorophenyl)-3-oxo-propionate1479-24-90.82Fewer fluorine substitutions

These comparisons illustrate how ethyl 3-oxo-3-(2,3,4,5-tetrafluorophenyl)propanoate stands out due to its unique arrangement of fluorine atoms and its specific propanoate structure .

XLogP3

2.4

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Other CAS

94695-50-8

Dates

Modify: 2023-08-15

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